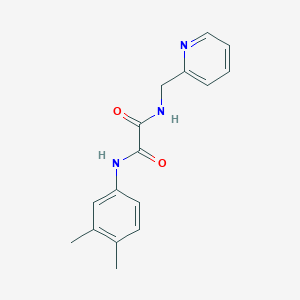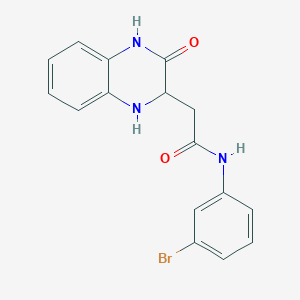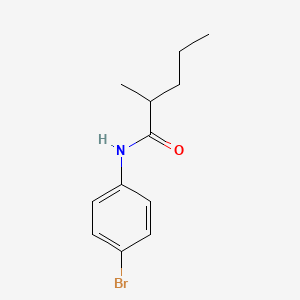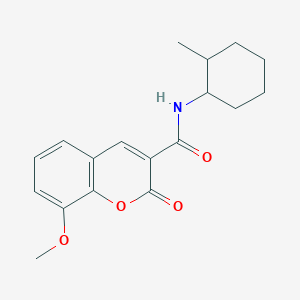
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as DPA-714, is a small molecule that has been extensively studied in the field of neuroscience. It belongs to the family of translocator protein (TSPO) ligands and is used as a radioligand for imaging neuroinflammation in vivo.
作用機序
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide binds to TSPO, which is located on the outer mitochondrial membrane of glial cells. TSPO is involved in the transport of cholesterol and porphyrins into the mitochondria, as well as the regulation of apoptosis and inflammation. N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the release of anti-inflammatory cytokines. It also has neuroprotective effects by reducing oxidative stress and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to reduce neuroinflammation in various animal models of neurological disorders. It has also been shown to improve cognitive function and reduce neuronal damage in these models. In addition, N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have anti-tumor and anti-inflammatory effects in vitro. However, the exact biochemical and physiological effects of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide are still being investigated.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is its high selectivity for TSPO. It is also relatively easy to synthesize and label with radioisotopes for imaging studies. However, one limitation of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide is its low brain penetration, which may limit its usefulness in certain applications. In addition, the exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide is still not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are many potential future directions for research on N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One area of interest is the development of new TSPO ligands with improved brain penetration and selectivity. Another area of interest is the use of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide in combination with other drugs to improve its therapeutic efficacy. Finally, there is a need for further investigation into the exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide and its potential therapeutic applications in various neurological disorders.
合成法
The synthesis of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves the condensation of 2-bromoethylamine hydrobromide with 3,4-dimethylphenylboronic acid in the presence of a palladium catalyst. The resulting compound is then treated with 2-pyridinemethanol to obtain N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide. The yield of this reaction is typically around 50% and the purity can be further improved through recrystallization.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been widely used in preclinical and clinical studies to investigate various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is a highly selective ligand for TSPO, which is expressed in microglia, astrocytes, and other immune cells in the brain. TSPO expression is upregulated in response to neuroinflammation, making it a valuable biomarker for imaging neuroinflammation in vivo. N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been labeled with various radioisotopes such as fluorine-18, carbon-11, and iodine-123 for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.
特性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-6-7-13(9-12(11)2)19-16(21)15(20)18-10-14-5-3-4-8-17-14/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYYKCVAWFQYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B5180283.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180290.png)

![5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-2-pyridinamine](/img/structure/B5180317.png)
![4-methyl-6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5180340.png)
![2-butyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5180352.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5180365.png)
![4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5180381.png)

![N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5180397.png)
